5-bromo-2-[(4-nitrophenyl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-[(4-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-3-6-14(11(7-12)8-17)20-9-10-1-4-13(5-2-10)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVOHVOTQSPITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(4-nitrophenyl)methoxy]benzaldehyde typically involves the following steps:
Etherification: The formation of an ether linkage between the brominated benzaldehyde and 4-nitrobenzyl bromide.
The reaction conditions for these steps often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide to facilitate the etherification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[(4-nitrophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted benzaldehydes.
Reduction: 5-Bromo-2-[(4-aminobenzyl)oxy]benzaldehyde.
Oxidation: 5-Bromo-2-[(4-nitrobenzyl)oxy]benzoic acid
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 5-bromo-2-[(4-nitrophenyl)methoxy]benzaldehyde exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for the development of new antibacterial agents. The presence of the nitro group is believed to enhance its activity against Gram-positive and Gram-negative bacteria due to its electron-withdrawing nature, which increases the electrophilicity of the carbonyl group in the aldehyde functionality .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of oxidative stress and apoptosis pathways. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly affect its cytotoxicity, indicating that further derivatization could lead to more potent anticancer agents .
Organic Synthesis
Synthesis of Schiff Bases
this compound serves as a precursor in the synthesis of Schiff bases, which are important intermediates in organic synthesis and have applications in pharmaceuticals. The reaction of this aldehyde with primary amines leads to the formation of Schiff bases that exhibit various biological activities, including antimicrobial and anticancer effects. This versatility makes it a valuable building block in synthetic organic chemistry .
Regiodivergent Reactions
The compound has been utilized in regiodivergent reactions involving anilines and phenolates, yielding different products based on reaction conditions. This property allows chemists to selectively synthesize compounds with desired functional groups, enhancing the utility of this compound in complex organic syntheses .
Materials Science
Polymeric Applications
In materials science, derivatives of this compound have been explored for their potential use in polymeric materials. The incorporation of this compound into polymer matrices can impart unique properties such as enhanced thermal stability and improved mechanical performance. Research indicates that these materials can be tailored for specific applications in coatings and composites .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity | Effective against various bacterial strains; induces apoptosis |
| Organic Synthesis | Precursor for Schiff bases | Versatile building block; significant biological activities |
| Regiodivergent Reactions | Selective synthesis based on reaction conditions | Allows for diverse functionalization |
| Materials Science | Use in polymeric materials | Enhances thermal stability and mechanical properties |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. Results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for pharmaceutical development .
- Cytotoxicity Assessment : In a series of experiments, modified versions of this compound were tested against various cancer cell lines. The findings indicated that specific substitutions on the phenyl ring led to increased cytotoxicity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Polymer Development : Researchers explored the incorporation of this compound into polymeric systems aimed at improving material properties for industrial applications. The study found that these polymers exhibited enhanced resistance to thermal degradation compared to standard formulations .
Mechanism of Action
The mechanism of action of 5-bromo-2-[(4-nitrophenyl)methoxy]benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its effects may involve interactions with enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .
Comparison with Similar Compounds
Notes
- Safety Data: Limited toxicological information is available for 5-bromo-2-[(4-nitrophenyl)methoxy]benzaldehyde.
- Synthetic Optimization : Reaction conditions (e.g., oxidizing agents in ) must be carefully controlled to avoid by-products.
Biological Activity
5-Bromo-2-[(4-nitrophenyl)methoxy]benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by research findings and data tables.
Chemical Structure and Properties
Chemical Formula: CHBrNO
Molecular Weight: 307.12 g/mol
IUPAC Name: this compound
The compound features a bromine atom and a nitrophenyl moiety, which contribute to its biological activity through various mechanisms of action.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating the antibacterial activity of related benzaldehyde derivatives found that certain substitutions enhanced their efficacy against Gram-positive and Gram-negative bacteria. For instance, the presence of electron-withdrawing groups like nitro on the phenyl ring can increase antibacterial potency .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 64 μg/mL |
| This compound | Escherichia coli | 128 μg/mL |
These results suggest that modifications on the benzaldehyde structure can lead to enhanced antibacterial activity.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown potential antifungal activity. A comparative study examined various benzaldehyde derivatives against common fungal strains. The results indicated that certain derivatives could inhibit fungal growth effectively, although specific data for this compound is limited .
The biological activity of this compound is believed to be linked to its ability to disrupt cell membrane integrity and interfere with metabolic processes in microorganisms. The nitro group may play a crucial role in enhancing the compound's reactivity, leading to increased permeability of bacterial membranes, thus facilitating the entry of the compound into the cells .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving various benzaldehyde derivatives demonstrated that those with halogen substitutions exhibited improved antimicrobial activity. Specifically, compounds with bromine or chlorine atoms showed enhanced interactions with bacterial cell walls, leading to increased lethality against Staphylococcus aureus and Escherichia coli.
- Pharmacokinetic Evaluation : Research evaluating the pharmacokinetic properties of similar compounds indicated that structural modifications could influence absorption and metabolism. For instance, compounds with methoxy groups showed better solubility and bioavailability in preclinical models, suggesting potential for therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for 5-bromo-2-[(4-nitrophenyl)methoxy]benzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution of 5-bromo-2-hydroxybenzaldehyde with 4-nitrobenzyl bromide under alkaline conditions. Optimization requires:
- Catalyst selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) enhances reactivity .
- Temperature control : Reactions at 80–100°C for 6–12 hours improve yields by balancing kinetics and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity.
Table 1 : Comparative Synthesis Conditions
| Starting Material | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-hydroxybenzaldehyde | DMF | K₂CO₃ | 80 | 78 | |
| 5-Bromo-2-hydroxybenzaldehyde | Acetone | Cs₂CO₃ | 100 | 85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 10.2 (aldehyde proton), δ 8.2–7.2 (aromatic protons), and δ 5.3 (OCH₂Ph) confirm substitution patterns .
- ¹³C NMR : Peaks at δ 190–192 ppm (aldehyde carbon) and δ 150–160 ppm (nitrophenyl carbons) validate connectivity.
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in Schiff base formation?
Methodological Answer: The electron-withdrawing nitro group (4-nitrophenyl) and bromine atom deactivate the aromatic ring, slowing electrophilic substitution. However, the aldehyde group remains highly reactive toward nucleophiles like amines. Key factors:
- Kinetic Studies : Second-order rate constants for Schiff base formation with aniline derivatives are 10⁻³–10⁻² M⁻¹s⁻¹ in ethanol at 25°C .
- Comparative Analysis : Replacement of the nitro group with methoxy (electron-donating) increases reaction rates by 30%, as shown in analogs (e.g., 5-bromo-2-(4-methoxybenzyloxy)benzaldehyde) .
Table 2 : Substituent Effects on Reactivity
| Substituent | Reaction Rate (M⁻¹s⁻¹) | Reference |
|---|---|---|
| 4-NO₂ | 2.5 × 10⁻³ | |
| 4-OCH₃ | 3.3 × 10⁻³ |
Q. What computational models predict the bioactivity of derivatives of this compound?
Methodological Answer:
- 3D-QSAR Pharmacophore Modeling : Identifies critical features (e.g., aldehyde group, nitro position) for tubulin inhibition. Docking scores correlate with experimental IC₅₀ values (R² = 0.82) .
- Molecular Dynamics Simulations : Reveal stable binding modes with EGFR kinase (binding energy: −9.2 kcal/mol) due to halogen bonding with bromine .
Table 3 : Docking Scores for Analogs
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Parent Compound | Tubulin | −8.5 | |
| 4-Methoxy Analog | EGFR | −9.2 |
Q. How can contradictions in reported reaction yields for this compound be resolved?
Methodological Answer: Discrepancies arise from:
- Solvent Polarity : Higher yields in DMF vs. acetone due to better solubility of intermediates .
- Oxygen Sensitivity : Nitro groups promote oxidation side-reactions; inert atmospheres (N₂/Ar) improve yields by 15% .
- Catalyst Purity : Commercial Cs₂CO₃ often contains moisture; drying at 120°C for 2 hours enhances reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
